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molecular formula C8H16O4 B8287801 2-[2-(2-Hydroxyethoxy)propyl]-1,3-dioxolane

2-[2-(2-Hydroxyethoxy)propyl]-1,3-dioxolane

Cat. No. B8287801
M. Wt: 176.21 g/mol
InChI Key: SOELUYOWIYHLKB-UHFFFAOYSA-N
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Patent
US04741804

Procedure details

A total of 35.0 g. (0.5 mole) of crotonaldehyde and 124 g. (2.0 mole of ethylene glycol were dissolved in 200 ml. of toluene and added to a 500 ml. round bottom flask equipped with magnetic stir bar, heating mantle, Dean-Starke trap, reflux condenser and nitrogen inlet. p-Toluene-sulfonic acid (0.6 g.-0.003 mole) was added to the mixture. The mixture was refluxed until the calculated amount of water (9.0 g.) was collected, cooled quickly in an ice bath to room temperature, and then dried and simultaneously neutralized with excess sodium carbonate. The solution was filtered and the solvent removed under vacuum (rotovap). The residual brown oil was subjected to high vacuum distillation The first fraction, collected between 55° and 80° C. at 0.5 mm./Hg, was primarily ethylene glycol. The second fraction, collected at between 80° and 90° C., was primarily the above dioxolane with a trace amount of ethylene glycol which can be removed by column chromatography (neutral alumina:ether/petroleum ether: 1/1). Yield was 50-60%.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
9 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:6]([OH:9])[CH2:7][OH:8].[C:10]1([CH3:16])C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:24])=CC=1>O>[OH:8][CH2:7][CH2:6][O:9][CH:3]([CH3:4])[CH2:2][CH:1]1[O:24][CH2:10][CH2:16][O:5]1

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(\C=C\C)=O
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
9 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, Dean-Starke trap
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum (rotovap)
DISTILLATION
Type
DISTILLATION
Details
The residual brown oil was subjected to high vacuum distillation The first fraction
CUSTOM
Type
CUSTOM
Details
collected between 55° and 80° C. at 0.5 mm
CUSTOM
Type
CUSTOM
Details
The second fraction, collected at between 80° and 90° C.
CUSTOM
Type
CUSTOM
Details
can be removed by column chromatography (neutral alumina:ether/petroleum ether: 1/1)

Outcomes

Product
Name
Type
Smiles
OCCOC(CC1OCCO1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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